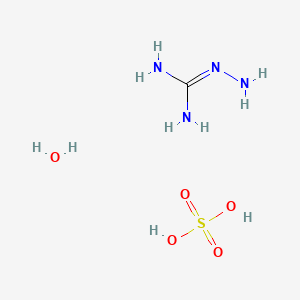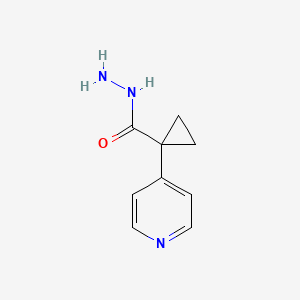
6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine can be achieved through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and guanidine hydrochloride. The reaction is typically carried out under microwave irradiation, phase transfer catalysis, or using biocatalysts to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide an efficient and cost-effective method for the production of dihydropyrimidinone analogs .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Applications De Recherche Scientifique
6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism by which 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. Molecular docking studies have shown that the compound can bind to target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one: This compound shares a similar pyrimidine core structure and exhibits comparable reactivity in chemical reactions.
4-Imino-6-substituted-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones: These compounds also belong to the pyrimidine family and have similar biological activities.
Uniqueness: 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C5H8N4 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
6-imino-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8N4/c1-9-3-8-4(6)2-5(9)7/h2-3,7H,6H2,1H3 |
Clé InChI |
RAQDALKGEDGHRY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=CC1=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)











![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)

